(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine
Overview
Description
(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyl group, and a hydroxymethyl group attached to a pyrrolidine ring. The stereochemistry of the compound is specified by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. For example, the compound can be synthesized by the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The benzyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine core but with different substituents, leading to distinct chemical properties and applications.
(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride: Another related compound with a carbobenzyloxy (Cbz) protecting group, used in different synthetic contexts.
Uniqueness
(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both hydroxyl and benzyl groups.
Properties
IUPAC Name |
(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZNWUQCOLGFNL-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CO)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916038 | |
Record name | 1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942308-58-9 | |
Record name | 1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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